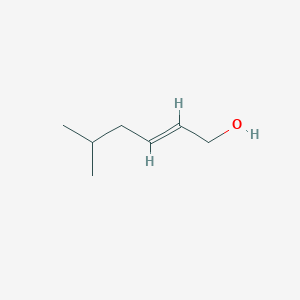

5-Methylhex-2-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methylhex-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a characteristic odor. The compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a hexene backbone with a methyl group and a hydroxyl group attached, making it an unsaturated alcohol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Methylhex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 5-methylhex-2-en-1-al with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of 5-methylhex-2-en-1-al. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the aldehyde to the alcohol.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methylhex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-methylhex-2-en-1-al using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Further reduction of this compound can yield 5-methylhexane-1-ol using strong reducing agents like LiAlH4.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-methylhex-2-en-1-yl chloride.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic medium.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

Substitution: SOCl2, phosphorus tribromide (PBr3), and tosyl chloride (TsCl).

Major Products Formed

Oxidation: 5-Methylhex-2-en-1-al

Reduction: 5-Methylhexane-1-ol

Substitution: 5-Methylhex-2-en-1-yl chloride

Applications De Recherche Scientifique

5-Methylhex-2-en-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: this compound is used in the production of flavors, fragrances, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 5-Methylhex-2-en-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methylhex-2-en-1-al: An aldehyde with a similar structure but different functional group.

5-Methylhexane-1-ol: A saturated alcohol with a similar carbon backbone.

5-Methylhex-2-en-1-yl chloride: A halogenated derivative of 5-Methylhex-2-en-1-ol.

Uniqueness

This compound is unique due to its unsaturated alcohol structure, which allows it to participate in a variety of chemical reactions. Its combination of a hydroxyl group and a double bond provides versatility in synthetic applications and potential biological activities.

Activité Biologique

5-Methylhex-2-en-1-ol, a compound with the chemical formula C7H14O, is gaining attention in various fields of biological research due to its potential antimicrobial and antioxidant properties. This article explores the biological activities of this compound, including its mechanisms of action, applications in medicine and industry, and relevant research findings.

This compound is an unsaturated alcohol that can participate in hydrogen bonding and other intermolecular interactions due to its hydroxyl group. Its biological activity is attributed to its ability to interact with various enzymes and receptors in biological systems, influencing several biochemical pathways. The specific molecular targets may vary depending on the context of its application, such as in antimicrobial or antioxidant roles.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness as an antimicrobial agent is likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Salmonella enterica | 0.75 mg/mL |

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been studied for its antioxidant properties. The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Case Study: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity:

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.5 | 45% |

| 1.0 | 62% |

| 2.0 | 78% |

These findings highlight the potential of this compound as a natural antioxidant agent that could be utilized in food preservation and therapeutic applications .

Applications in Medicine and Industry

Pharmaceutical Applications : Ongoing research is exploring the use of this compound as a precursor for drug synthesis due to its unique structural properties that allow for further chemical modifications.

Industrial Uses : The compound is also employed in the production of flavors and fragrances, contributing to its economic significance in the chemical industry .

Propriétés

IUPAC Name |

(E)-5-methylhex-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISNXWHRJFCCNQ-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.